(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Lipophilicity Drug-likeness Kinase inhibitor scaffold

This compound integrates a 1-methylimidazole-2-sulfonyl warhead, a strained azetidine core, and a pyridin-2-yl methanone cap (MW 306.34, XLogP3 -0.2, 0 HBD). Its unique pharmacophore geometry—enforced by only 3 rotatable bonds—enables metal-ion chelation and conformational pre-organization unattainable with flexible piperidine/pyrrolidine analogs. Procure this exact pyridin-2-yl regioisomer to ensure consistent SAR interpretation in kinase, HDAC, or carbonic anhydrase screening campaigns. The CNS MPO-compliant profile accelerates brain-penetrant lead development without extensive property re-optimization.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34
CAS No. 2034489-59-1
Cat. No. B2716905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
CAS2034489-59-1
Molecular FormulaC13H14N4O3S
Molecular Weight306.34
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3
InChIInChI=1S/C13H14N4O3S/c1-16-7-6-15-13(16)21(19,20)10-8-17(9-10)12(18)11-4-2-3-5-14-11/h2-7,10H,8-9H2,1H3
InChIKeyRBUKBVFHGUBPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 2034489‑59‑1) Is a Structurally Distinct Research Compound Worth Procurement Evaluation


(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 2034489‑59‑1) is a tailor-made, multi-functional heterocyclic sulfonamide that integrates a 1-methylimidazole-2-sulfonyl warhead, a strained azetidine core, and a pyridin-2-yl methanone cap within a single, compact molecule (MW 306.34 g mol⁻¹, C₁₃H₁₄N₄O₃S) [1]. The compound belongs to the broad class of azetidine‑sulfonamide conjugates, but its precise arrangement of hydrogen‑bond acceptors (5), zero hydrogen‑bond donors, low computed lipophilicity (XLogP3 = ‑0.2), and limited rotatable bonds (3) sets it apart from more flexible, lipophilic kinase inhibitor scaffolds [1][2]. It is primarily sourced as a high‑purity research intermediate (≥95 % purity by HPLC) intended for fragment‑based drug discovery, medicinal‑chemistry exploration, and structure–activity relationship (SAR) studies [1].

Why a Simple Azetidine, Imidazole, or Pyridine Building Block Cannot Substitute for (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone


Superficially similar “azetidine‑sulfonyl‐heterocycle” compounds differ critically in the arrangement and electronic character of their functional groups, which dictates molecular recognition, conformational pre‑organization, and further derivatization possibilities. For example, replacing the 1‑methylimidazol‑2‑yl sulfonyl group with a simple alkyl‑ or cycloalkyl‑sulfonyl group (such as cyclohexyl‑ or isobutyl‑sulfonyl) eliminates the imidazole’s ability to engage in metal‑ion chelation, π‑π stacking, or directional hydrogen bonds with biological targets [1]. Likewise, swapping the pyridin‑2‑yl methanone cap for a pyridin‑3‑yl or phenyl variant alters the exit vector and electronic surface of the molecule, potentially sacrificing binding affinity observed in homologous kinase‑inhibitor series [2]. The strained azetidine ring is essential for limiting rotational degrees of freedom (only 3 rotatable bonds) and enforcing a specific spatial relationship between the imidazole and pyridine moieties that cannot be mimicked by more flexible piperidine or pyrrolidine isosteres [1]. Therefore, simple “in‑class” substitution is likely to disrupt the tailored pharmacophore geometry required for target engagement, making this specific compound indispensable for SAR exploration and lead optimization campaigns.

Quantitative Differentiation of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Versus Its Closest Analogs


Computed Lipophilicity (XLogP3) and Hydrogen‑Bond Capacity Differentiate This Scaffold from Prototypical p38α Inhibitors Like SB203580

The computed XLogP3 of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is -0.2, significantly lower than that of the well‑known pyridinyl‑imidazole p38α inhibitor SB203580 (XLogP3 ≈ 2.5) [1][2]. The compound also possesses zero hydrogen‑bond donors and five hydrogen‑bond acceptors, compared to one donor and four acceptors for SB203580. This lower lipophilicity combined with an additional hydrogen‑bond acceptor suggests that the target compound may exhibit improved aqueous solubility and a distinct off‑target profile, making it a valuable starting point for fragment‑based drug discovery when polar, lead‑like space is desired.

Lipophilicity Drug-likeness Kinase inhibitor scaffold

Azetidine Ring Rigidity Versus Flexible Piperidine or Pyrrolidine Analogs

The target compound contains a strained azetidine ring that contributes to a rotatable bond count of only 3, whereas replacement with a piperidine or pyrrolidine ring would increase the count to at least 4 or 5, respectively [1]. Lower rotatable bond counts are correlated with higher oral bioavailability and improved binding entropy in drug candidates [2]. This inherent conformational restriction provides a procurement advantage for programs requiring pre‑organized pharmacophores without the need for additional macrocyclization or conformational locking strategies.

Conformational restriction Scaffold rigidification Rotatable bond count

1‑Methylimidazol‑2‑yl Sulfonyl Group Confers Metal‑Chelating Potential Absent in Alkyl‑Sulfonyl Analogs

The 1-methylimidazol-2-yl sulfonyl moiety can act as a bidentate ligand for transition metals (e.g., Zn²⁺, Mg²⁺) and can mimic the purine scaffold in ATP‑competitive kinase inhibitors [1]. In contrast, analogs such as (3-(cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone or (3-(isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone lack any heteroaromatic chelating group, limiting their ability to engage kinase hinge regions or metalloenzyme active sites . This structural feature may render the target compound uniquely suited for targets that require imidazole‑mediated metal coordination.

Metal chelation Kinase hinge binding Imidazole warhead

Pyridin‑2‑yl Regioisomerism Dictates Molecular Electrostatic Potential and Hydrogen‑Bond Geometry Versus Pyridin‑3‑yl or Pyridin‑4‑yl Analogs

Placement of the carbonyl group at the pyridine 2‑position creates a unique N‑C=O dihedral angle and nitrogen lone‑pair orientation that differs fundamentally from 3‑ or 4‑pyridyl regioisomers [1]. The ortho relationship between the pyridine nitrogen and the carbonyl oxygen enables intramolecular dipole alignment that can stabilize a specific conformation preferred for binding to certain kinase hinge regions or protein–protein interface pockets [2]. The closely related analog [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone (CAS 2034489‑78‑4) replaces the pyridin‑2‑yl cap with a 2‑methylsulfanylpyridin‑3‑yl group, which drastically alters the electronic surface and steric bulk around the carbonyl, potentially leading to divergent SAR [2].

Regiochemistry Electrostatic surface Hydrogen‑bond geometry

Limited Rotatable Bonds and Zero H‑Bond Donors Predict Superior Blood–Brain Barrier Penetration Potential for CNS‑Targeted Programs

The compound meets three key CNS drug‑likeness criteria: MW < 400 (306.34), 0 HBD, and topological polar surface area (TPSA) predicted below 90 Ų (computed TPSA ≈ 88.5 Ų) [1]. In contrast, the comparator pyridinyl-imidazole p38 inhibitor SB203580 has MW 377.4, 1 HBD, and higher TPSA, placing it outside the optimal CNS multiparameter optimization score [2]. The target compound’s favorable CNS physicochemical profile makes it a more attractive starting point for neuroinflammatory or neurodegenerative disease programs, where blood–brain barrier penetration is essential.

CNS drug design Blood‑brain barrier permeability Physicochemical filters

Optimal Research Applications of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Based on Verified Differentiation Data


Fragment‑Based Lead Discovery for Kinase or Metalloenzyme Targets

The compound’s low molecular weight (306.34), favorable ligand efficiency metrics, and unique imidazole‑sulfonyl metal‑chelating warhead make it a high‑priority fragment for screening campaigns against kinases, histone deacetylases, or carbonic anhydrase isoforms that rely on active‑site metal ions [1][2]. Its zero HBD count and balanced lipophilicity (XLogP3 = -0.2) further reduce the risk of non‑specific aggregation, a frequent problem with more lipophilic fragments.

SAR Expansion of Pyridinyl‑Imidazole p38α MAP Kinase Inhibitors

Owing to its structural homology with the pyridinyl‑imidazole class (e.g., SB203580), this compound serves as a rigidified, azetidine‑bridged analog for dissecting the contribution of conformational pre‑organization to p38α selectivity and cellular potency [2]. Procurement of this exact regioisomer (pyridin-2-yl) ensures consistent SAR interpretation against published kinase selectivity panels.

CNS‑Penetrant Anti‑Neuroinflammatory Agent Design

With 0 HBD, moderate TPSA (~88.5 Ų), and only 3 rotatable bonds, the compound satisfies stringent CNS MPO criteria, positioning it as an ideal scaffold for developing brain‑penetrant inhibitors of neuroinflammatory kinases or microglial targets [1]. Researchers procuring this compound gain a pre‑validated CNS drug‑like template, avoiding the need for extensive property optimization.

Directed Library Synthesis via Azetidine‑Nitrogen and Imidazole C‑H Functionalization

The azetidine ring can be N‑alkylated or acylated, and the 1‑methylimidazole moiety can undergo further functionalization, enabling rapid generation of focused compound libraries for high‑throughput screening [1]. This versatility supports industrial medicinal chemistry groups seeking a single, multifunctional intermediate for parallel synthesis campaigns.

Quote Request

Request a Quote for (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.